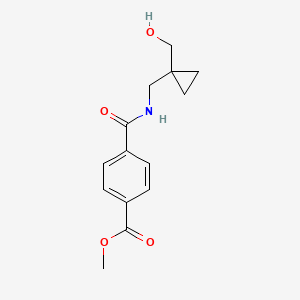

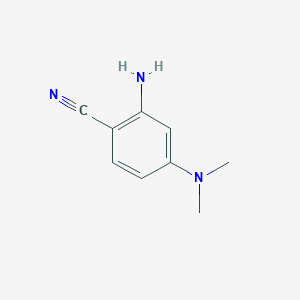

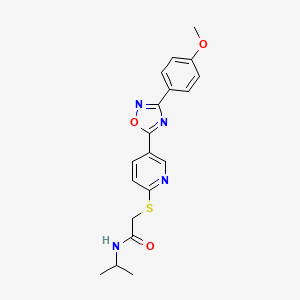

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is involved in the pathogenesis of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment option for patients with B-cell malignancies.

Scientific Research Applications

Anticancer Agent Development

The structural features of this compound, particularly the presence of the 1,2,4-triazole ring, make it a candidate for anticancer agent development. Compounds with similar structures have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), showing promising results . The ability to induce apoptosis in cancer cells is a valuable property in the design of anticancer drugs.

Selective Therapeutic Agents

The specificity of this compound towards cancer cells over normal cells can be explored to develop more selective therapeutic agents. This selectivity reduces the potential for side effects commonly associated with chemotherapy, such as toxicity to rapidly dividing normal cells .

Bioassay Development

The compound’s interaction with biological targets can be utilized in bioassay development for screening other compounds with potential biological activities. Its structure can serve as a platform for designing bioassays that measure the activity of new drugs or chemical entities .

Chemical Biology Probes

In chemical biology, probes are used to study biological processes. The compound , with its bioactive triazole core, could be modified to create probes that help in understanding the function of enzymes or receptors in the cell .

Coordination Chemistry

The triazole moiety is known for its coordination ability with various metals. This property can be harnessed in coordination chemistry to create novel metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, or separation technologies .

Spectroelectrochemical Applications

The redox-active nature of triazole-containing compounds can be applied in spectroelectrochemistry. This involves studying the electron transfer processes within compounds and can lead to the development of materials for electrochromic devices or optical sensors .

Fluorescence Studies

Compounds with triazole units have been used in the synthesis of coordination polymers with interesting fluorescence properties. These materials can be studied for their potential use in sensing applications or as fluorescent markers in biological systems .

Drug Design and Optimization

The compound’s structure provides a scaffold for the design and optimization of new drugs. By modifying different parts of the molecule, researchers can enhance its biological activity or pharmacokinetic properties to create more effective medications .

properties

IUPAC Name |

4-morpholin-4-ylsulfonyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7O4S/c25-17(22-15-9-16(20-11-19-15)24-12-18-10-21-24)13-1-3-14(4-2-13)29(26,27)23-5-7-28-8-6-23/h1-4,9-12H,5-8H2,(H,19,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVRDJTXYZJMII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NC=N3)N4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2866037.png)

![N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2866041.png)

![N-(3,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2866042.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide](/img/structure/B2866047.png)